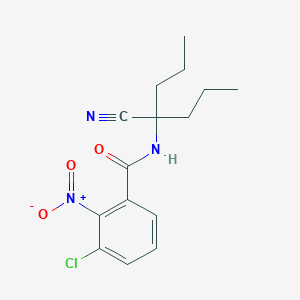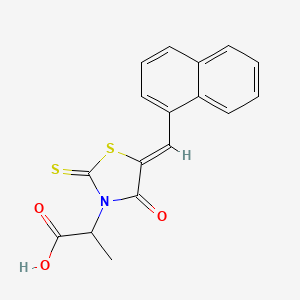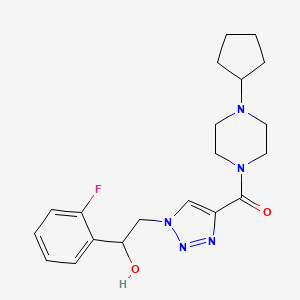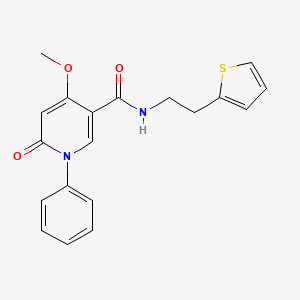
2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide can be achieved through a multi-step organic synthesis. One typical route involves the following steps:
Starting from 2,4-dioxo-3,4-dihydropyrimidine, react with propanoyl chloride to form 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid.
Conversion of 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid to its corresponding amide using ammonia or an appropriate amine.
The resulting amide undergoes a coupling reaction with 4-(but-2-yn-1-yl)oxybenzoyl chloride in the presence of a base such as triethylamine to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve more efficient processes, such as continuous flow synthesis, to optimize yield and reduce reaction times. Scaling up from laboratory to industrial scale also requires optimization of reaction conditions, purification methods, and safety protocols.
Chemical Reactions Analysis
Types of Reactions
2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide undergoes several types of reactions:
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert functional groups within the molecule to less oxidized states.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions and reagents vary depending on the specific substitution but often include bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used but can include various oxidized or reduced forms of the compound and products with substituted functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide is used as a building block in the synthesis of more complex molecules.
Biology
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry
In industry, this compound can be used in the development of novel materials and chemical products.
Mechanism of Action
The mechanism by which 2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound's structure allows it to fit into active sites or binding pockets of proteins, thereby inhibiting or activating their function.
Comparison with Similar Compounds
Similar compounds include other benzamides and related structures such as:
3-((4-(2-hydroxyethylamino)but-2-yn-1-yl)oxy)benzamide
N-(4-(1H-indol-3-yl)but-2-yn-1-yl)benzamide
2-((4-(3-(4-methoxyphenyl)propanamido)but-2-yn-1-yl)oxy)benzamide
Properties
IUPAC Name |
2-[4-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c19-17(25)13-5-1-2-6-14(13)27-12-4-3-9-20-15(23)7-10-22-11-8-16(24)21-18(22)26/h1-2,5-6,8,11H,7,9-10,12H2,(H2,19,25)(H,20,23)(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNBSPKHZWBZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CCN2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2526612.png)

![3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione](/img/structure/B2526615.png)




![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2526622.png)


![N-(2,5-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2526627.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2526629.png)

![5-Chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2526634.png)
